What is the chemical structure of Patulitrin?
What is the chemical structure of Patulitrin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulitrin is a naturally occurring flavonoid glycoside with significant therapeutic potential. As a derivative of patuletin, it belongs to the flavonol subclass of flavonoids and is found in various medicinal plants, notably those of the Tagetes genus. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, antihypertensive, and cytotoxic effects, Patulitrin is a compound of increasing interest in pharmacological research. This guide provides an in-depth overview of the chemical structure of Patulitrin, summarizes key quantitative data, details experimental protocols for evaluating its biological activities, and illustrates its potential mechanism of action through relevant signaling pathways.
Chemical Structure and Physicochemical Properties
Patulitrin is structurally defined as patuletin-7-O-glucoside. The core structure is the flavonoid patuletin (3,3′,4′,5,7-pentahydroxy-6-methoxyflavone), which is an O-methylated derivative of quercetin. In Patulitrin, a β-D-glucopyranosyl unit is attached to the patuletin backbone at the 7-hydroxyl position.[1][2]
The International Union of Pure and Applied Chemistry (IUPAC) name for Patulitrin is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one .[3][4][5] Its chemical structure is characterized by a C6-C3-C6 flavonoid skeleton with multiple hydroxyl groups, a methoxy group, and a glycosidic bond, which collectively contribute to its solubility and biological activity.
Table 1: Physicochemical Properties of Patulitrin
| Property | Value | References |
| Molecular Formula | C22H22O13 | [2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 494.41 g/mol | [3][5][6][7][8][9] |
| CAS Number | 19833-25-1 | [1][2][3][4][5][6][11] |
| Appearance | Powder | [6][9] |
| Purity (for research) | ≥ 98% | [6][9] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [6] |
| Chemical Class | Flavonoid, Flavonol Glycoside | [3][4][6][8][9][11] |
Biological Activities and Experimental Protocols
Patulitrin has been evaluated for several biological activities. The following sections detail the experimental protocols used in these assessments.
Antioxidant Activity
Patulitrin demonstrates significant antioxidant properties, primarily through free radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of Patulitrin can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][11]
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Reagent Preparation : A 0.1 mM DPPH solution is prepared by dissolving 4 mg of DPPH in 100 mL of ethanol.[11]
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Sample Preparation : A stock solution of Patulitrin is prepared in a suitable solvent (e.g., methanol or DMSO). Various concentrations of the Patulitrin solution are then prepared by serial dilution.[6]
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Assay Procedure :
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An aliquot of the Patulitrin solution (e.g., 0.5 mL) is added to a DPPH solution (e.g., 2 mL of 25 µg/mL in methanol).[6]
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The mixture is vortexed and incubated at room temperature in the dark for 30 minutes.[6]
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The absorbance of the resulting solution is measured spectrophotometrically at 517 nm.[6][11]
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L-Ascorbic acid is typically used as a positive control.[6]
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Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the Patulitrin sample.[6]
Anti-inflammatory Activity
Patulitrin has been shown to inhibit acute inflammation in animal models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This in vivo assay evaluates the anti-inflammatory effect of Patulitrin on acute inflammation.[9][12]
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Animals : Male mice are used for the experiment.
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Procedure :
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Animals are divided into control, standard, and test groups.
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The test groups are orally administered with different doses of Patulitrin (e.g., 5, 15, and 50 mg/kg).[9] The standard group receives a known anti-inflammatory drug like phenylbutazone (100 mg/kg).[9] The control group receives the vehicle.
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After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce edema.
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The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
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Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.
Antihypertensive Activity
Patulitrin has demonstrated blood pressure-lowering effects in hypertensive rat models.
Experimental Protocol: L-NAME-Induced Hypertensive Rat Model
This protocol assesses the antihypertensive potential of Patulitrin in a model of nitric oxide deficient hypertension.[4][8]
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Animals : Male Wistar rats are used.
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Induction of Hypertension : Hypertension is induced by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.
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Procedure :
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Rats are divided into normotensive and L-NAME-induced hypertensive groups.
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Patulitrin is administered to the test groups.
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Mean arterial blood pressure (MABP) is monitored continuously.
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Data Analysis : The percentage fall in MABP is calculated and compared between the treated and control groups. A study showed that Patulitrin caused a significant 68% fall in blood pressure in L-NAME induced hypertensive rats.[4][8]
Cytotoxic Activity
Patulitrin has shown growth inhibitory and cytotoxic properties against certain cancer cell lines.
Experimental Protocol: MTT Assay on HeLa Cells
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[1][5]
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Cell Culture : Human cervical cancer cells (HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a CO2 incubator.[1]
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Procedure :
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HeLa cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[1]
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The cells are then treated with various concentrations of Patulitrin for a specified duration (e.g., 72 hours).[1]
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After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
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The plate is incubated to allow the formazan crystals to form.
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A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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-
Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength. The concentration of Patulitrin that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of Patulitrin are still under investigation. However, studies on its aglycone, patuletin, provide significant insights into its potential pathways of action, particularly concerning its anti-inflammatory effects.
Patuletin has been shown to exert anti-inflammatory and anti-arthritic effects by modulating the expression of key signaling proteins such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[5][9][13][14]
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15][16] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[2][15] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14][15] This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[13][17] Flavonoids like patuletin may inhibit this pathway by preventing the activation of IKK, thereby blocking the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Patatin-Like Phospholipase Domain Containing Protein 7 Regulates Macrophage Classical Activation through SIRT1/NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-TNF-α and anti-arthritic effect of patuletin: A rare flavonoid from Tagetes patula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. p38 MAPK activation is required for esculetin-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of p38 MAPK Signaling Pathway Ameliorates Tissue-Engineered Corneal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profilin-PTEN interaction suppresses NF-κB activation via inhibition of IKK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
